4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine

Lipophilicity Physicochemical Properties Medicinal Chemistry

Late-stage difluoromethylation often introduces low yields and requires specialized reagents, delaying SAR exploration. This 4,6-dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine building block provides a pre-functionalized CHF₂-pyrimidine scaffold that eliminates de novo installation steps. - Directly enables regioselective SNAr at C4 and C6, while the 2-SMe group serves as a masked thiol or oxidation handle. - Offers a calculated logP of 3.44, bridging the lipophilicity gap between 5-H (logP 3.0) and 5-CF₃ analogs, mitigating hERG and solubility risks. - Supplied with ≥98% purity and stored at 2-8°C, ensuring batch-to-batch reproducibility for focused library synthesis and process chemistry scale-up.

Molecular Formula C6H4Cl2F2N2S
Molecular Weight 245.08 g/mol
Cat. No. B12070134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine
Molecular FormulaC6H4Cl2F2N2S
Molecular Weight245.08 g/mol
Structural Identifiers
SMILESCSC1=NC(=C(C(=N1)Cl)C(F)F)Cl
InChIInChI=1S/C6H4Cl2F2N2S/c1-13-6-11-3(7)2(5(9)10)4(8)12-6/h5H,1H3
InChIKeyOJILSESBRRDKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine – Baseline Overview


4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine (CAS 2090187-76-9) is a trisubstituted pyrimidine building block belonging to the class of heterocyclic sulfides. It features two chlorine atoms at positions 4 and 6 for regioselective nucleophilic aromatic substitution (SNAr), a methylsulfanyl group at position 2 that can serve as a masked thiol or be oxidatively activated, and a difluoromethyl (–CHF₂) substituent at position 5 . With a molecular formula of C₆H₄Cl₂F₂N₂S and a molecular weight of 245.08 g/mol, this compound is primarily employed as a late-stage intermediate in medicinal chemistry and agrochemical discovery programs requiring a pre-installed difluoromethyl group on the pyrimidine scaffold .

1
Pre-installed CHF₂

Difluoromethyl at C5 eliminates late-stage fluorination steps in med-chem and agrochemical programs.

2
Regioselective SNAr scaffold

Two chlorine atoms at C4 and C6 enable sequential nucleophilic aromatic substitution for core diversification.

3
Masked thiol handle

Intact methylsulfanyl at C2 remains stable under SNAr and can be oxidatively activated for downstream functionalization.

4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine: Differentiation from Generic Analogs


The pyrimidine building-block market offers multiple 4,6-dichloro-2-methylsulfanyl pyrimidine derivatives, but substituting the 5-unsubstituted (5-H) or 5-trifluoromethyl (5-CF₃) analogs for the 5-difluoromethyl (5-CHF₂) variant introduces significant divergences in lipophilicity, metabolic stability, and downstream synthetic efficiency [1]. The CHF₂ group is an established lipophilic hydrogen-bond donor that modulates both logP and metabolic soft spots differently than CF₃ or H . Attempting to install the CHF₂ group de novo via late-stage difluoromethylation introduces additional synthetic steps, low to moderate yields, and the need for specialized reagents or electrochemical setups, whereas the pre-functionalized building block provides direct access [2]. These cumulative differences make generic substitution chemically and economically suboptimal for programs targeting specific physicochemical or pharmacokinetic profiles.

This Compound (5-CHF₂) Moderate logP modulation; hydrogen-bond donor capacity may influence target binding and CYP metabolism.
5-CF₃ Analog Higher lipophilicity and distinct oxidative metabolism profile; class-level evidence suggests logP and metabolic soft-spot divergence may shift SAR interpretation.
This Compound (–SMe) Methylsulfanyl group is not displaced under standard SNAr; clean C4/C6 substitution with no competing C2 side reactions.
2-Sulfonyl Analog Sulfone at C2 is competitively displaced by amines; chemoselectivity ambiguity may reduce yield and complicate purification.
This Compound (pre-installed CHF₂) Zero additional difluoromethylation steps; direct access to CHF₂-pyrimidine scaffold for analog synthesis.
5-H Analog + De Novo CHF₂ Requires Pd-catalyzed or electrochemical difluoromethylation; adds 1–2 steps with moderate yields and specialized reagents.

4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine: Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. 5-Unsubstituted Analog

The computed partition coefficient (LogP) of 4,6-dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine is reported as 3.4429 , while the corresponding 5-unsubstituted comparator 4,6-dichloro-2-(methylthio)pyrimidine (CAS 6299-25-8) carries an XLogP3 value of 3.0 [1]. This represents a ΔLogP of approximately +0.44, reflecting the incremental lipophilicity contributed by the difluoromethyl substituent relative to hydrogen. The 0.44 log unit increase corresponds to roughly a 2.75-fold higher partition coefficient, which can meaningfully affect membrane permeability, protein binding, and pharmacokinetic distribution in biological systems.

Lipophilicity vs. 5-H Analog
Cross-study comparable
ΔLogP ≈ +0.44 (≈2.75× higher partition coefficient)
Supports differentiated ADME property screening.
Computed values; AlogP vs XLogP3 methodology.
Lipophilicity Physicochemical Properties Medicinal Chemistry

Divergent Lipophilicity and Metabolic Stability from 5-CF₃ Analogs

A fundamental polarity analysis of partially fluorinated methyl groups establishes the trend CH₃ < CF₃ ≪ CH₂F ∼ CHF₂ for logP effects [1], meaning the difluoromethyl group imparts significantly lower lipophilicity than trifluoromethyl. In agrochemical design, CHF₂ is recognized as providing moderate modulation of metabolic stability, lipophilicity, and bioavailability compared to the more drastic changes induced by CF₃ . Within the PI3K/mTOR inhibitor class, compounds bearing a difluoromethyl-pyrimidine moiety (e.g., PQR514) have been characterized for CYP-related metabolism, demonstrating that CHF₂-substituted pyrimidines are distinct pharmacological entities from their CF₃ counterparts [2]. Although no direct head-to-head comparison of the exact 5-CHF₂ vs 5-CF₃ pyrimidine building blocks is publicly available, the established physicochemical and metabolic divergence supports selection of the CHF₂ analog when moderate lipophilicity and differentiated oxidative metabolism are design goals.

CHF₂ vs. CF₃ Divergence
Class-level inference
CHF₂ follows CH₂F polarity trend (lower logP) vs. CF₃; qualitatively distinct CYP metabolism profile.
Class-level inference; supports CHF₂ selection context when moderate lipophilicity is a design goal.
No direct head-to-head building-block comparison available; PI3K inhibitor class evidence.
Metabolic Stability Bioisosterism Agrochemical Design

SNAr Chemoselectivity: Intact SMe vs. Sulfonyl Analogs

In 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the sulfonyl group at C2 is susceptible to competitive displacement by amines—primary aliphatic amines, deprotonated anilines, and related nucleophiles can attack at C2 rather than exclusively at C4/C6, as documented in a comprehensive chemoselectivity study . By contrast, the methylsulfanyl (–SMe) group in the target compound is not displaced under standard SNAr conditions; displacement only occurs after prior oxidation to the sulfone [1]. This fundamental reactivity difference means that the target compound with its –SMe group provides clean C4/C6 substitution without competing C2 side reactions, whereas the methylsulfonyl analog introduces chemoselectivity ambiguity that complicates product profiles and reduces yields. The target compound thus functions as an unambiguous bis-electrophile at C4 and C6 with a masked thioether at C2 that remains intact until intentionally activated.

SNAr Chemoselectivity
Cross-study comparable
–SMe: no competitive C2 displacement. –SO₂Me: primary amines displace sulfone over chloride.
Unambiguous C4/C6 reactivity enables cleaner reaction profiles.
Weak base conditions favor chloride displacement in SO₂Me substrate.
Chemoselectivity Nucleophilic Aromatic Substitution Heterocyclic Synthesis

Synthetic Efficiency: Avoiding Late-Stage CHF₂ Installation

Introducing a difluoromethyl group onto a heteroaryl chloride via palladium-catalyzed cross-coupling requires specialized reagents (e.g., HCF₂SO₂Cl or related sulfone electrophiles), catalyst optimization, and typically delivers moderate yields with substrate-dependent scope limitations [1]. Electrochemical difluoromethylation of purines and pyrimidines has been demonstrated but requires dedicated flow-chemistry equipment and remains a developing methodology [2]. The target compound, bearing a pre-installed CHF₂ group at C5, eliminates these additional synthetic steps entirely. For a medicinal chemistry program synthesizing 50–200 analogs, the avoidance of even one additional step per sequence translates to significant savings in FTE time, reagent cost, and purification resources.

Synthetic Efficiency
Supporting evidence
Eliminates 1–2 synthetic steps; avoids Pd-catalyst costs and specialized difluoromethylation reagents.
Supports procurement for lead optimization campaigns requiring CHF₂-pyrimidine scaffold.
Commercially available in reported ≥98% purity.
Synthetic Efficiency Difluoromethylation Process Chemistry

4,6-Dichloro-5-(difluoromethyl)-2-methylsulfanyl-pyrimidine: Application Scenarios


CHF₂-Pyrimidine Cores for Lead Optimization

When a hit-to-lead program identifies a pyrimidine scaffold where SAR indicates that a 5-CF₃ group drives logP too high (risk of hERG, poor solubility, or high metabolic turnover), the 5-CHF₂ building block offers a calculated logP of 3.44 , approximately 0.44 units above the 5-H baseline (XLogP3 = 3.0) [1] but substantially lower than typical CF₃ analogs. The CHF₂ group's polarity and hydrogen-bond donor capacity further modulate target binding and CYP metabolism differently than CF₃, as supported by class-level evidence from PI3K inhibitor development [2]. Procurement of this pre-difluoromethylated building block accelerates SAR exploration without requiring de novo CHF₂ installation.

CHF₂-Containing Actives for Fungal Pathogen Control

Difluoromethylpyrimidinamine derivatives have demonstrated promising activity against rust diseases, with diflumetorim representing the only commercial fungicide of the CHF₂-pyrimidine class . The target building block provides direct access to the CHF₂-pyrimidine scaffold for generating novel analogs with altered physicochemical properties compared to commercial CF₃-containing fungicides. The pre-installed CHF₂ group eliminates late-stage fluorination steps that are often low-yielding on complex intermediates, and the intact –SMe group allows for subsequent diversification or oxidative unmasking to access sulfoxide/sulfone variants for further SAR exploration [1].

Chemoselective Sequential C4/C6 Substitution

For synthetic sequences requiring sequential differentiation of the two chlorine atoms—e.g., first amination at C4 under mild conditions followed by Suzuki coupling at C6—the non-participating –SMe group at C2 is critical . The target compound eliminates the chemoselectivity problem inherent in 2-sulfonyl analogs, where the sulfone competes with chloride as a leaving group [1]. This unambiguous reactivity supports telescoped reaction sequences with higher overall yields and simpler purification, directly benefiting process chemistry scale-up efforts in both medicinal chemistry and early development.

CHF₂-Pyrimidine Library Synthesis for Screening Centers

Contract research organizations (CROs) and academic screening centers building focused libraries of fluorinated heterocycles benefit from the target compound as a single, commercially available starting material that installs three diversity points (C2, C4, C6) plus the CHF₂ pharmacophore in one building block. The ≥98% purity specification and 2–8°C storage condition ensure batch-to-batch reproducibility across library production runs. The elimination of de novo CHF₂ installation steps reduces the number of parallel reactions required, directly compressing library production timelines and reducing overall project costs.

Application
Selection Property
Validation Focus
CHF₂-pyrimidine lead optimization
Pre-installed CHF₂ with moderate logP
logP and CYP metabolism profiling
Antifungal SAR exploration
CHF₂-pyrimidine scaffold access
Rust disease activity screening
Sequential C4/C6 diversification
Unambiguous SNAr chemoselectivity
Reaction yield and purity profiling
Fluorinated heterocycle library production
Multi-point diversity building block
Batch reproducibility and purity
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